Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1946812-86-7
VCID: VC5237282
InChI: InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3
SMILES: CC1=C(C(=NN1C)Br)C(=O)OC
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.065

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

CAS No.: 1946812-86-7

Cat. No.: VC5237282

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.065

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate - 1946812-86-7

Specification

CAS No. 1946812-86-7
Molecular Formula C7H9BrN2O2
Molecular Weight 233.065
IUPAC Name methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate
Standard InChI InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3
Standard InChI Key FXRXXJQKVWLNAY-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)Br)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate (IUPAC name: methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate) belongs to the pyrazole family, a class of heterocyclic compounds with two adjacent nitrogen atoms. Its molecular formula is C7_7H9_9BrN2_2O2_2, with a calculated molecular weight of 233.07 g/mol. The bromine atom at the 3-position enhances electrophilic substitution reactivity, while the methyl ester at the 4-position contributes to solubility in organic solvents.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC7_7H9_9BrN2_2O2_2
Molecular Weight233.07 g/mol
CAS NumberNot formally assigned
IUPAC NameMethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

Spectroscopic Characterization

While experimental spectral data for the methyl ester remains unpublished, its ethyl analog exhibits distinct infrared (IR) peaks at 1,720 cm1^{-1} (C=O stretch) and 1,250 cm1^{-1} (C-O ester stretch). Nuclear magnetic resonance (NMR) spectroscopy of the ethyl compound shows a singlet for the 1- and 5-methyl groups at δ 2.4 ppm and a quartet for the ethyl ester at δ 4.3 ppm. The methyl variant would likely display similar patterns, with the ester methyl group appearing as a singlet near δ 3.7 ppm.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate can be inferred from methods developed for its ethyl counterpart . A plausible route involves:

  • Condensation: Reaction of dimethyl acetylenedicarboxylate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester.

  • Bromination: Treatment with phosphorus tribromide (PBr3_3) to introduce bromine at the 3-position.

  • Esterification: Conversion of the carboxylic acid to the methyl ester using methanol under acidic conditions.

Industrial-scale production would require optimization of bromination efficiency and purity control, potentially employing flow chemistry systems to mitigate exothermic risks .

Table 2: Key Synthesis Steps

StepReactionReagents/ConditionsYield*
1CyclocondensationDimethyl acetylenedicarboxylate, methylhydrazine, 80°C75–85%
2BrominationPBr3_3, CH2_2Cl2_2, 0–5°C60–70%
3EsterificationMethanol, H2_2SO4_4, reflux90–95%
*Yields estimated based on ethyl analog protocols .

Green Chemistry Considerations

Recent advances in solvent-free bromination using mechanochemical methods could reduce waste generation. For instance, ball-milling techniques with solid PBr3_3 analogs may offer safer alternatives to traditional liquid-phase reactions .

Physicochemical Properties

Solubility and Stability

The methyl ester’s shorter alkyl chain compared to its ethyl analog decreases lipophilicity (calculated logP ≈ 1.8 vs. 2.1 for ethyl), enhancing water solubility. Stability studies on similar pyrazoles indicate decomposition temperatures above 200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions.

Biological Activities and Mechanisms

Enzyme Inhibition

Molecular docking studies suggest that brominated pyrazoles competitively inhibit dihydrofolate reductase (DHFR), a target in antibacterial and anticancer therapies. The bromine atom’s electronegativity likely facilitates hydrogen bonding with active site residues.

Table 3: Biological Activity Profile (Ethyl Analog Data)

Activity TypeTarget Organism/EnzymeIC50_{50}/MICMechanism
AntibacterialS. aureus32 µg/mLDHFR inhibition
AntifungalCandida albicans128 µg/mLErgosterol synthesis
COX-2 InhibitionIn vitro assay18 µMCompetitive binding

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors targeting oncology pathways. Bromine’s presence enables Suzuki-Miyaura cross-coupling reactions to introduce aryl groups for structure-activity relationship (SAR) studies.

Agrochemical Development

Pyrazole derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials with ethyl analogs show 80% weed suppression at 2 kg/ha, suggesting potential for methyl ester formulations .

Future Directions

  • Synthetic Optimization: Develop catalytic bromination methods using N-bromosuccinimide (NBS) to improve atom economy.

  • Biological Screening: Prioritize in vivo models to assess the methyl ester’s pharmacokinetic profile.

  • Computational Studies: Machine learning models could predict novel derivatives with enhanced target selectivity.

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